N-Boc-2-azidoethylamine
Overview
Description
N-Boc-2-azidoethylamine is a chemical compound that is part of a broader class of Boc-protected amines. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. While the provided papers do not directly discuss N-Boc-2-azidoethylamine, they do provide insights into the synthesis and properties of related Boc-protected compounds, which can be informative for understanding the chemistry of N-Boc-2-azidoethylamine.
Synthesis Analysis
The synthesis of Boc-protected amines typically involves the introduction of the Boc group onto an amine functionality. For example, the synthesis of N-Boc-protected azabicycloalkane amino acids is reported, where the Boc group is introduced to protect the amine during the synthesis of constrained peptidomimetics . Similarly, the synthesis of N-Boc-protected propargylic and allylic amines is achieved by reacting N-Boc-aminals with organomagnesium reagents . These methods could potentially be adapted for the synthesis of N-Boc-2-azidoethylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Boc-protected compounds is characterized by the presence of the Boc group attached to a nitrogen atom. The papers discuss various Boc-protected compounds with complex structures, such as azabicycloalkane amino acids and aziridines . The molecular structure of N-Boc-2-azidoethylamine would similarly include a Boc group attached to the nitrogen of an azidoethylamine moiety. The exact structure would depend on the specific synthetic route and the configuration of the starting materials.
Chemical Reactions Analysis
Boc-protected amines can participate in a variety of chemical reactions. The Boc group can be removed under acidic conditions, allowing the free amine to be used in further synthetic steps . Additionally, Boc-protected amines can be transformed into other functional groups, such as ketimines, through oxidation reactions . The reactivity of N-Boc-2-azidoethylamine would be influenced by the azido group, which is known for its participation in click chemistry and other azide-specific reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amines are influenced by the protective group and the overall molecular structure. For instance, the robust thermal stability and tunable photophysical properties of aza-boron-diquinomethene complexes are discussed, although these properties are specific to the boron-containing compounds . The properties of N-Boc-2-azidoethylamine would likely include stability under standard conditions and reactivity under specific conditions designed to remove the Boc group or to engage the azido functionality in reactions.
Scientific Research Applications
1. N-Boc Protection of Amines
- Summary of Application: N-Boc-2-azidoethylamine is used for the N-Boc protection of amines. This process is important in synthetic chemistry as it allows for the protection of the amine group, which is present in various biologically active compounds .
- Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
- Results or Outcomes: The selective N-Boc protection was achieved in excellent isolated yield .
2. N-Boc Deprotection
- Summary of Application: N-Boc-2-azidoethylamine can also be used in the deprotection of the N-Boc group. This is a crucial step in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
- Methods of Application: An efficient and sustainable method for N-Boc deprotection is described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes: The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
3. Synthesis of Organic Molecules
- Summary of Application: N-Boc-2-azidoethylamine facilitates the synthesis of various organic molecules and finds application in drug discovery and peptide synthesis.
- Methods of Application: The specific methods of application can vary depending on the type of organic molecule being synthesized.
- Results or Outcomes: The outcomes can also vary, but the use of N-Boc-2-azidoethylamine generally leads to successful synthesis of the desired organic molecules.
4. Preparation of N-Boc-N-methylethylenediamine
- Summary of Application: N-Boc-2-azidoethylamine is used in the preparation of N-Boc-N-methylethylenediamine .
- Methods of Application: The specific methods of application can vary depending on the type of organic molecule being synthesized .
- Results or Outcomes: The outcomes can also vary, but the use of N-Boc-2-azidoethylamine generally leads to successful synthesis of the desired organic molecules .
5. Ultrasound Irradiation
- Summary of Application: N-Boc-2-azidoethylamine is used in ultrasound irradiation and catalyst-free conditions .
- Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
- Results or Outcomes: The selective N-Boc protection was achieved in excellent isolated yield .
6. Preparation of N-Boc-N-methylethylenediamine
- Summary of Application: N-Boc-2-azidoethylamine is used in the preparation of N-Boc-N-methylethylenediamine .
- Methods of Application: The specific methods of application can vary depending on the type of organic molecule being synthesized .
- Results or Outcomes: The outcomes can also vary, but the use of N-Boc-2-azidoethylamine generally leads to successful synthesis of the desired organic molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-azidoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVCESAQNHHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624770 | |
Record name | tert-Butyl (2-azidoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-azidoethylamine | |
CAS RN |
117861-38-8 | |
Record name | tert-Butyl (2-azidoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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